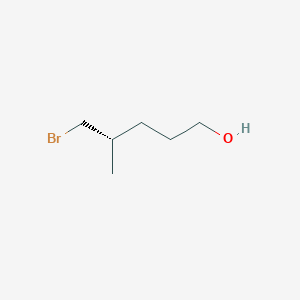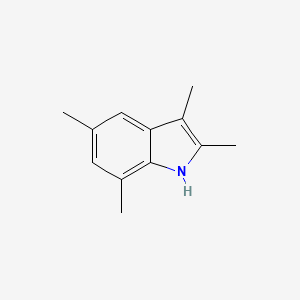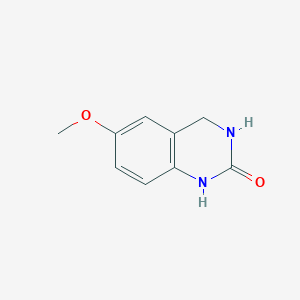![molecular formula C9H11N3O B11912642 [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 61088-04-8](/img/structure/B11912642.png)
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is a heterocyclic compound that features an indazole ring fused with a tetrahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing byproducts. This often includes the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols are typically employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6,7-Tetrahydro-4H-indazol-4-one: This compound shares a similar indazole core but differs in its functional groups and overall structure.
7-Methyl-4,5,6,7-tetrahydro-1H-indazole: Another related compound with a methyl group substitution.
Uniqueness
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61088-04-8 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)acetonitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4,6H2,(H,11,12) |
Clé InChI |
WBCGCZNXBGIWJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)




![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)



